molecular formula C16H14ClN3 B1351570 4-Chloro-6-methyl-5-naphthalen-1-ylmethyl-pyrimidin-2-ylamine CAS No. 500157-97-1

4-Chloro-6-methyl-5-naphthalen-1-ylmethyl-pyrimidin-2-ylamine

Cat. No. B1351570
CAS RN: 500157-97-1
M. Wt: 283.75 g/mol
InChI Key: KCVHWCWVJLPEMD-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-5-naphthalen-1-ylmethyl-pyrimidin-2-ylamine, also known as 4-C6M5NPMP, is a synthetic compound that has a wide range of applications in scientific research. It is a relatively new compound, having been first synthesized in the early 2000s. 4-C6M5NPMP has been studied for its ability to act as a substrate and inhibitor of various enzymes, as well as its ability to act as a ligand and receptor.

Scientific Research Applications

Synthesis Reactions and Antioxidant Activity

  • Synthesis of Heterocycles Derived from 2-Acetylnaphthalene : A study by Taha (2012) describes the synthesis of various heterocycles, including derivatives of 4-Chloro-6-methyl-5-naphthalen-1-ylmethyl-pyrimidin-2-ylamine. Some of these compounds showed promising antioxidant activity using the DPPH method (Taha, 2012).

Anticancer Evaluation

  • Anticancer Properties : Salahuddin et al. (2014) investigated compounds related to 4-Chloro-6-methyl-5-naphthalen-1-ylmethyl-pyrimidin-2-ylamine, evaluating their anticancer properties. They synthesized derivatives showing moderate activity against breast cancer cell lines (Salahuddin et al., 2014).

Synthesis of Polyfunctionally Substituted Derivatives

  • Synthesis of Various Derivatives : Aly (2006) conducted a study on the synthesis of a variety of derivatives, including those related to 4-Chloro-6-methyl-5-naphthalen-1-ylmethyl-pyrimidin-2-ylamine, establishing their structures through elemental and spectral analyses (Aly, 2006).

Catalysis by Lithium Perchlorate

  • Catalysis Reactions Involving Aromatic Amines : Kinart et al. (2005) explored the catalysis by lithium perchlorate of reactions involving aromatic amines, which might include compounds similar to 4-Chloro-6-methyl-5-naphthalen-1-ylmethyl-pyrimidin-2-ylamine (Kinart et al., 2005).

Nerve Growth Factor Potentiation

  • Enhancement of Nerve Growth Factor's Ability : Williams et al. (2010) synthesized 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252), a compound structurally related to 4-Chloro-6-methyl-5-naphthalen-1-ylmethyl-pyrimidin-2-ylamine. They evaluated its enhancement of nerve growth factor's ability to stimulate neurite outgrowths using NS-1 cells (Williams et al., 2010).

Antimicrobial Activity and DFT Studies

  • Antimicrobial Activity and DFT Analysis : Chioma et al. (2018) synthesized a pyrimidine-based ligand, structurally related to 4-Chloro-6-methyl-5-naphthalen-1-ylmethyl-pyrimidin-2-ylamine, and its metal complexes. These compounds showed mild to very good antimicrobial results, with the Mn(II) complex being the most effective. They also used density functional theory to discuss the electronic, structural, and spectroscopic properties of these complexes (Chioma et al., 2018).

Fluorescence Probes for Alzheimer’s Disease

  • Fluorescent Probe for β-Amyloids : Fa et al. (2015) synthesized a novel fluorescent probe for β-amyloids, which may be related to compounds like 4-Chloro-6-methyl-5-naphthalen-1-ylmethyl-pyrimidin-2-ylamine. This probe showed high binding affinities toward Aβ(1–40) aggregates, indicating its potential in the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).

properties

IUPAC Name

4-chloro-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3/c1-10-14(15(17)20-16(18)19-10)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9H2,1H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVHWCWVJLPEMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)Cl)CC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methyl-5-naphthalen-1-ylmethyl-pyrimidin-2-ylamine

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